2-(3-Methylpiperazin-1-YL)aniline chemical properties and structure
2-(3-Methylpiperazin-1-YL)aniline chemical properties and structure
An in-depth technical guide on the chemical properties, structure, and applications of 2-(3-Methylpiperazin-1-YL)aniline, designed for researchers, scientists, and drug development professionals.
Abstract
The molecular scaffold of aniline linked to a piperazine moiety represents a privileged structure in modern medicinal chemistry, appearing in numerous therapeutic agents. This guide provides a detailed technical overview of a specific, less-documented isomer, 2-(3-Methylpiperazin-1-YL)aniline . We will explore its fundamental chemical properties and structure, propose a robust synthetic pathway, and discuss its potential applications as a versatile building block in drug discovery. By contextualizing this specific molecule within the broader class of (methylpiperazinyl)anilines, this document serves as a practical resource for researchers aiming to leverage this scaffold in the design of novel bioactive compounds. The discussion integrates established chemical principles with practical, field-proven insights, emphasizing synthetic strategy, characterization, and safe handling.
The (Methylpiperazinyl)aniline Scaffold in Drug Discovery
The convergence of an aniline ring and a piperazine heterocycle creates a molecular framework with significant utility in pharmacology. The piperazine ring is a common feature in many approved drugs, often incorporated to enhance solubility, improve pharmacokinetic profiles, or act as a rigid linker between different pharmacophoric elements.[1][2] Its basic nitrogen atoms can be protonated at physiological pH, aiding in the formation of water-soluble salts.
The aniline portion is a foundational building block in organic synthesis and is also present in many pharmaceuticals.[3][4] However, the aniline substructure can be susceptible to metabolic oxidation by liver enzymes, which may lead to the formation of toxic metabolites.[3] Therefore, its incorporation into drug candidates requires careful consideration and molecular design to mitigate potential liabilities.[4] The combination of these two moieties in structures like 2-(3-Methylpiperazin-1-YL)aniline offers a synthetically tractable platform for creating diverse chemical libraries, particularly in the development of kinase inhibitors and receptor modulators.[2][5]
Chemical Structure and Properties
2-(3-Methylpiperazin-1-YL)aniline is an organic compound featuring an aniline ring substituted at the ortho-position with a 3-methylpiperazine group. The presence of a chiral center at the 3-position of the piperazine ring means the compound can exist as a racemic mixture of (R) and (S) enantiomers.
Physicochemical and Spectroscopic Data
Quantitative data for the specific 2-(3-Methylpiperazin-1-YL)aniline isomer is not widely published. The table below presents predicted data alongside experimental data for the closely related and more studied isomer, 2-(4-Methylpiperazin-1-yl)aniline , for comparative purposes.
| Property | 2-(3-Methylpiperazin-1-YL)aniline (Predicted) | 2-(4-Methylpiperazin-1-yl)aniline (Experimental/Predicted) |
| Molecular Formula | C₁₁H₁₇N₃ | C₁₁H₁₇N₃[6] |
| Molecular Weight | 191.27 g/mol | 191.27 g/mol [6] |
| Appearance | Solid (Predicted) | White crystal or crystalline powder[6] |
| Melting Point | Not Available | ~101 °C[6] |
| Boiling Point | 321.2±37.0 °C[6] | 321.2±37.0 °C (Predicted)[6] |
| Density | 1.092±0.06 g/cm³[6] | 1.08 g/cm³[6] |
| pKa (most basic) | 7.91±0.40[6] | 7.91±0.40 (Predicted)[6] |
| Flash Point | Not Available | 146 °C[6] |
| Solubility | Soluble in ethanol, chloroform; slightly soluble in water (Predicted) | Soluble in ethanol, chloroform, ether; slightly soluble in water[6] |
Synthesis and Reactivity
A robust and common strategy for synthesizing substituted 2-(piperazin-1-yl)anilines involves a two-step process: a nucleophilic aromatic substitution (SₙAr) reaction followed by the reduction of a nitro group. This approach is well-documented for related structures and provides a reliable pathway.[7]
Proposed Synthetic Workflow
The synthesis begins with the N-arylation of 2-methylpiperazine with an ortho-substituted nitrobenzene, typically 1-fluoro-2-nitrobenzene, due to the high activation of the fluorine atom for SₙAr. The resulting nitro-aromatic intermediate is then subjected to a reduction step to yield the target aniline.
Caption: Proposed two-step synthesis of 2-(3-Methylpiperazin-1-YL)aniline.
Experimental Protocol (Exemplary)
This protocol is a self-validating system based on established methodologies for similar compounds.[7] Researchers should perform initial trials on a small scale to optimize conditions.
Step 1: Synthesis of 1-(2-Nitrophenyl)-3-methylpiperazine (Intermediate)
-
To a stirred solution of 2-methylpiperazine (1.1 equivalents) in dimethylformamide (DMF, 5-10 mL per gram of nitrobenzene), add potassium carbonate (K₂CO₃, 1.2 equivalents) as a base.
-
Add 1-fluoro-2-nitrobenzene (1.0 equivalent) to the mixture at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 16-24 hours. The choice of a polar aprotic solvent like DMF facilitates the SₙAr reaction, and the mild heat ensures a reasonable reaction rate without significant side product formation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and add water to precipitate the product or prepare for extraction.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine to remove DMF and inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by column chromatography if necessary.
Step 2: Synthesis of 2-(3-Methylpiperazin-1-YL)aniline (Final Product)
-
Dissolve the intermediate from Step 1 in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~5-10% by weight).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. Catalytic hydrogenation is a clean and efficient method for nitro group reduction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Wash the Celite pad with additional solvent (MeOH or EtOH).
-
Concentrate the filtrate under reduced pressure to obtain the final product, 2-(3-Methylpiperazin-1-YL)aniline.
Spectroscopic Characterization Insights
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is essential.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display characteristic signals for the aromatic protons of the 1,2-disubstituted benzene ring (typically complex multiplets between 6.7-7.2 ppm). The piperazine ring protons will appear as a series of multiplets, likely between 2.5-4.0 ppm. The methyl group on the piperazine ring should appear as a doublet near 1.1-1.3 ppm. The aniline -NH₂ protons will present as a broad singlet, the chemical shift of which is solvent-dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 11 distinct carbon signals (for one enantiomer). Six signals will be in the aromatic region (~115-150 ppm), and five signals will correspond to the aliphatic carbons of the methyl and piperazine groups.
-
MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry should show a prominent protonated molecular ion [M+H]⁺ at m/z 192.15, confirming the molecular weight.
Applications in Medicinal Chemistry
The 2-(3-Methylpiperazin-1-YL)aniline scaffold is a valuable starting point for the synthesis of more complex molecules, particularly kinase inhibitors for oncology. Its structure provides key interaction points for drug-target binding.
Caption: Role of the scaffold as a versatile building block in drug design.
-
Aniline as a Handle: The primary amine of the aniline group is a versatile functional handle. It can readily undergo reactions like amide bond formation, reductive amination, or serve as a nucleophile in further SₙAr or Buchwald-Hartwig couplings to build out the molecule.[1]
-
Piperazine as a Linker and Solubilizing Group: The unsubstituted nitrogen of the piperazine ring (N4) provides a basic center that can be used for salt formation to improve the aqueous solubility of the final compound. It can also be functionalized via N-alkylation or acylation to introduce new pharmacophoric elements or modulate the molecule's overall physicochemical properties.[2]
Safety and Handling
-
Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[8][11] May cause skin irritation/burns and serious eye damage.[8][11] Aniline-containing compounds are often suspected of causing genetic defects or cancer and may cause organ damage through prolonged exposure.[9]
-
Personal Protective Equipment (PPE): Handle in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment, including nitrile gloves, a lab coat, and chemical safety goggles.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] The compound may be light-sensitive and should be protected from moisture.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[8] For skin contact, wash immediately with plenty of soap and water.[12] If inhaled, move the person to fresh air.[8] If swallowed, do NOT induce vomiting and seek immediate medical attention.[8]
References
-
PubChem. (n.d.). 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. [Link]
-
University of California, Santa Cruz. (n.d.). Standard Operating Procedure: Aniline. [Link]
-
Ünver, Y., Coşkun, A., Çelik, F., Güler, H. İ., & Bektaş, K. İ. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. [Link]
-
PubChem. (n.d.). 3-methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline. National Center for Biotechnology Information. [Link]
-
LEK Pharmaceuticals d.d. (2015, July 15). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. (Patent No. EP 2894154 A1). European Patent Office. [Link]
-
ChemBK. (2024, April 9). 2-(4-Methylpiperazin-1-yl)aniline. [Link]
-
SciELO. (n.d.). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4-[(4-Ethylpiperazin-1-yl)methyl]aniline Properties. CompTox Chemicals Dashboard. [Link]
-
Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]
-
Wiley. (n.d.). Aniline. SpectraBase. [Link]
-
MDPI. (2025, August 18). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]
-
MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
The Good Scents Company. (n.d.). beta-sesquiphellandrene. [Link]
-
ResearchGate. (2026, January 6). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
-
Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
-
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news.umich.edu [news.umich.edu]
- 4. cresset-group.com [cresset-group.com]
- 5. mdpi.com [mdpi.com]
- 6. chembk.com [chembk.com]
- 7. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | C12H19N3 | CID 2116868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]




